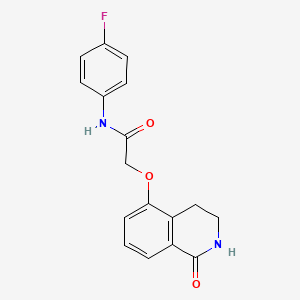

N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c18-11-4-6-12(7-5-11)20-16(21)10-23-15-3-1-2-14-13(15)8-9-19-17(14)22/h1-7H,8-10H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHFMWWOKPPLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51087645 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinolinyl Intermediate: The isoquinolinyl moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves cyclization reactions and functional group transformations.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

Coupling Reaction: The final step involves coupling the isoquinolinyl intermediate with the fluorophenyl group using reagents such as coupling agents and catalysts under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or isoquinolinyl rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide and Analogs

*Note: The molecular formula of the target compound can be inferred as approximately C₁₇H₁₄FN₂O₃ based on structural analogs.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The tetrahydroisoquinoline moiety in the target compound likely increases lipophilicity compared to simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide . However, it is less lipophilic than the dimethylphenyl analog (), which has additional hydrophobic substituents .

- Metabolic Stability: Fluorine atoms and the fused bicyclic system may enhance metabolic stability compared to non-fluorinated or non-cyclic analogs (e.g., thiadiazole-containing flufenacet) .

Key Findings :

- The target compound’s tetrahydroisoquinoline core distinguishes it from herbicides like flufenacet, which rely on a thiadiazole ring for activity .

- The 4-fluorophenyl group is a common feature in agrochemicals (e.g., flufenacet) and pharmaceuticals, suggesting dual applicability depending on substituents .

- Simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide lack the structural complexity for advanced bioactivity, serving primarily as synthetic intermediates .

Biological Activity

N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tetrahydroisoquinoline moiety linked to a 4-fluorophenyl group via an ether bond. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the tetrahydroisoquinoline scaffold.

- Coupling with 4-fluorophenol.

- Acetylation to yield the final product.

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of tetrahydroisoquinoline possess significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- Antimicrobial Effects : The presence of the fluorophenyl group enhances the antimicrobial activity of related compounds. This suggests that this compound may also exhibit such effects against bacterial and fungal strains .

- Neuroprotective Properties : Tetrahydroisoquinolines are known for their neuroprotective effects. Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

- Anticancer Study : A study on tetrahydroisoquinoline derivatives demonstrated that modifications at the nitrogen atom significantly enhanced their anticancer activity against breast cancer cells (MCF-7). The compound showed an IC50 value indicating effective inhibition of cell growth .

- Antimicrobial Activity : In vitro tests revealed that compounds with similar structures displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating promising potential for therapeutic applications .

- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress in neuronal cells, the compound exhibited significant protective effects, reducing cell death and promoting cell viability compared to untreated controls .

Data Summary

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydroisoquinoline core via cyclization of substituted phenethylamine derivatives under acidic conditions.

- Step 2 : Introduction of the oxy-acetamide linker via nucleophilic substitution or coupling reactions (e.g., using 2-chloroacetamide derivatives).

- Step 3 : Fluorophenyl group incorporation via Buchwald-Hartwig amination or Ullmann coupling . Key reagents include sodium hydroxide or potassium carbonate as bases, and solvents like DMF or dichloromethane. Reaction temperatures (60–100°C) and time (12–24 hours) are critical for yield optimization .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and linker connectivity. For example, the fluorophenyl group shows distinct aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 369.12) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F stretch) .

Q. What key functional groups influence the compound’s reactivity?

- Fluorophenyl Group : Enhances metabolic stability and modulates electronic effects on the acetamide linker.

- Tetrahydroisoquinolin-1-one : Participates in hydrogen bonding with biological targets (e.g., enzymes or receptors).

- Acetamide Linker : Susceptible to hydrolysis under acidic/basic conditions, requiring stability studies .

Advanced Research Questions

Q. How can researchers resolve low yield issues during the final coupling step?

- Problem : Incomplete coupling between the tetrahydroisoquinoline and fluorophenyl-acetamide moieties.

- Solutions :

- Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to improve cross-coupling efficiency .

- Optimize solvent polarity (e.g., switch from DMF to acetonitrile) to reduce steric hindrance .

- Monitor reaction progress via TLC or HPLC to identify intermediate degradation .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be analyzed?

- Case Example : A mismatch between observed MS molecular ion and NMR integration may indicate impurities or tautomeric forms.

- Methodology :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

- Use LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts) .

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Prepare derivatives with modifications (e.g., replacing fluorine with chlorine or methoxy groups) .

- Biological Assays : Test analogs against target proteins (e.g., kinases) to correlate substituent effects with IC₅₀ values.

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding interactions with the tetrahydroisoquinoline core .

Q. How does the compound’s stability vary under physiological conditions?

- Stability Studies :

- pH-Dependent Hydrolysis : Monitor degradation in buffers (pH 1–10) via HPLC. The acetamide linker is most stable at pH 7.4 .

- Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C, suggesting suitability for high-temperature reactions .

Q. What methodologies identify biological targets for this compound?

- Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins from cell lysates .

- Transcriptomic Profiling : RNA-seq to identify pathways affected by compound treatment (e.g., apoptosis or inflammation) .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with purified targets (e.g., BSA for plasma protein binding studies) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

- Potential Causes : Variability in assay conditions (e.g., cell line differences, serum concentration).

- Resolution :

- Standardize protocols (e.g., use identical cell lines like HEK293 or HepG2).

- Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based assays) .

- Perform meta-analysis of published data to identify consensus mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.